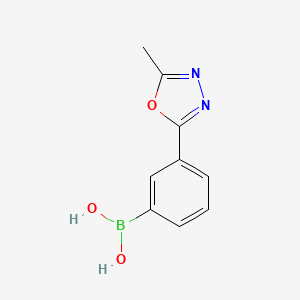

(3-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BN2O3/c1-6-11-12-9(15-6)7-3-2-4-8(5-7)10(13)14/h2-5,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXJXMCCAPBQQHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C2=NN=C(O2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657188 | |

| Record name | [3-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913836-04-1 | |

| Record name | [3-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of (3-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid

Introduction: The Analytical Imperative for a Modern Heterocyclic Building Block

In the landscape of contemporary drug discovery, the precise and unambiguous characterization of novel molecular entities is the bedrock of successful development campaigns. (3-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid is a prime example of a modern heterocyclic building block, merging the versatile reactivity of an arylboronic acid with the favorable metabolic and pharmacokinetic properties often associated with the 1,3,4-oxadiazole scaffold.[1][2] Boronic acids are crucial in medicinal chemistry, not only as synthetic intermediates in reactions like the Suzuki-Miyaura coupling but also as pharmacophores in their own right, capable of forming reversible covalent bonds with biological targets.[2][3][4]

This guide provides an in-depth technical framework for the comprehensive mass spectrometric analysis of this specific molecule. As Senior Application Scientists, we move beyond mere data reporting; we aim to establish a self-validating analytical workflow that provides irrefutable evidence for structure, purity, and stability. This document is structured to explain the causality behind our instrumental choices, from ionization physics to fragmentation chemistry, empowering researchers and drug development professionals to not only replicate these results but also adapt these principles to their own unique analytical challenges.

Analyte Physicochemical Properties: A Predictive Foundation for Method Development

A successful mass spectrometry method begins with a thorough understanding of the analyte's properties. These characteristics dictate every subsequent decision in the analytical workflow.

Table 1: Key Physicochemical Properties of this compound

| Property | Value/Characteristic | Implication for MS Analysis |

| Molecular Formula | C₉H₉BN₂O₃ | --- |

| Monoisotopic Mass | 204.0706 Da | The primary target for high-resolution mass measurement. |

| [M+H]⁺ Mass | 205.0784 Da | Expected m/z in positive mode ESI for the protonated molecule. |

| Polarity | High | The boronic acid and oxadiazole moieties confer significant polarity, making it suitable for reverse-phase LC with aqueous mobile phases and ESI. |

| Ionizable Sites | Oxadiazole Nitrogens, Boronic Acid Hydroxyls | Readily protonated in positive ion mode (ESI). Can be deprotonated or form adducts in negative ion mode. |

| Thermal Stability | Moderate | Boronic acids are prone to dehydration at elevated temperatures, which can occur in a heated ESI source or GC injector.[5] |

Ionization Technique Selection: The Gateway to the Gas Phase

The transition of the analyte from the solution or solid phase into gas-phase ions is the most critical step in MS analysis. For this molecule, Electrospray Ionization (ESI) is the superior choice.

Rationale for ESI: ESI is a "soft" ionization technique ideal for polar molecules like our target compound.[6] It imparts minimal excess energy, preserving the intact molecular ion for detection.[6] The presence of basic nitrogen atoms on the oxadiazole ring makes the molecule an excellent candidate for protonation in positive ion mode ([M+H]⁺), which typically yields a strong signal and a simplified mass spectrum.

Why Not Other Techniques?

-

Gas Chromatography-Mass Spectrometry (GC-MS): Unsuitable. Boronic acids are non-volatile and thermally labile.[5] Analysis by GC-MS would require a derivatization step to mask the polar hydroxyl groups, adding complexity and potential for artifacts.[7]

-

Matrix-Assisted Laser Desorption/Ionization (MALDI): While possible, MALDI is generally less common for small molecules of this mass and is more complex to couple with liquid chromatography for mixture analysis.

Part 1: Unambiguous Formula Confirmation with High-Resolution Mass Spectrometry (HRMS)

The first analytical task is to confirm the elemental composition of the molecule. High-resolution mass spectrometry, capable of mass accuracy to four or more decimal places, is the gold standard for this purpose.[8][9] Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzers are ideal.[10]

Experimental Protocol: HRMS by Flow Injection Analysis (FIA)-ESI-Q-TOF

-

Sample Preparation: Prepare a 1 µg/mL solution of the analyte in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The formic acid serves to promote protonation.

-

Instrumentation: Utilize a Q-TOF mass spectrometer equipped with an ESI source.

-

Method Parameters:

-

Infusion Flow Rate: 5 µL/min.

-

Ionization Mode: Positive ESI.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C (kept low to minimize in-source dehydration).

-

Mass Range: m/z 50-500.

-

Mass Resolution: >20,000 FWHM.

-

Internal Calibration: Infuse a reference standard (e.g., a lock mass solution) continuously to ensure sub-5 ppm mass accuracy.

-

Data Interpretation: Matching Theory with Reality

The goal is to match the experimentally observed accurate mass of the protonated molecule with the theoretical exact mass.

Table 2: High-Resolution Mass Spectrometry Data for Formula Confirmation

| Theoretical [M+H]⁺ (C₉H₁₀BN₂O₃⁺) | Observed m/z | Mass Error (ppm) | Confirmation Status |

| 205.0784 | 205.0779 | -2.4 | Confirmed |

A mass error of less than 5 ppm provides extremely high confidence in the assigned elemental formula.

Part 2: Structural Elucidation via Tandem Mass Spectrometry (MS/MS)

While HRMS confirms what atoms are present, tandem mass spectrometry (MS/MS) helps to confirm how they are connected.[11][12][13] In an MS/MS experiment, the molecular ion of interest (the precursor ion) is isolated, subjected to fragmentation via collision-induced dissociation (CID), and the resulting fragment ions (product ions) are mass analyzed.[14][15] This fragmentation pattern serves as a structural fingerprint.

Experimental Protocol: LC-MS/MS Analysis

Coupling liquid chromatography with MS allows for the analysis of the compound in the context of a mixture (e.g., a reaction mixture or formulation), providing retention time as an additional identity confirmation point.

-

Sample Preparation: Prepare a 10 µg/mL solution of the analyte in 10% acetonitrile/90% water with 0.1% formic acid.

-

LC Conditions:

-

Column: A standard C18 column (e.g., Acquity BEH C18) is suitable for this polar compound.[5]

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over several minutes.[16] This ensures good retention and peak shape for the polar analyte.[17][18]

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

-

MS/MS Method Parameters:

-

Precursor Ion Selection: m/z 205.08.

-

Collision Energy: Ramped (e.g., 10-40 eV) to generate a rich spectrum of fragment ions.

-

Product Ion Scan Range: m/z 40-210.

-

Workflow for LC-MS/MS Analysis

Caption: LC-MS/MS workflow for structural analysis.

Predicted Fragmentation Pathway and Data Interpretation

The fragmentation of the protonated molecule ([M+H]⁺ at m/z 205.08) is governed by the relative strengths of its bonds and the stability of the resulting fragments.

Caption: Proposed MS/MS fragmentation pathway.

Table 3: Interpretation of Key Fragment Ions in MS/MS Spectrum

| Observed m/z | Proposed Formula | Neutral Loss | Proposed Structure/Comment |

| 187.07 | C₉H₈BN₂O₂⁺ | H₂O | Characteristic loss of water from the boronic acid moiety. This is a highly diagnostic fragmentation for arylboronic acids.[19] |

| 160.07 | C₈H₅BNO₂⁺ | H₂O + HCN | Subsequent loss of hydrogen cyanide from the oxadiazole ring fragment. |

| 145.05 | C₈H₆N₂O⁺ | B(OH)₃ | Cleavage of the C-B bond, resulting in the protonated 2-(3-aminophenyl)-5-methyl-1,3,4-oxadiazole core. |

| 104.03 | C₇H₄N⁺ | C₂H₃N₂O | Fragmentation of the oxadiazole ring, leading to a benzonitrile-type cation. This points to the connectivity between the phenyl and oxadiazole rings.[20] |

Conclusion: A Validated Method for Confident Characterization

This technical guide outlines a robust, multi-stage mass spectrometry workflow for the definitive analysis of this compound. By systematically employing high-resolution MS for formula confirmation and detailed tandem MS for structural elucidation, we establish a self-validating system that provides a high degree of confidence in the molecule's identity and integrity. The principles and specific parameters detailed herein serve as a field-proven template for researchers and drug development professionals, ensuring analytical accuracy and accelerating the development timeline for novel chemical entities.

References

-

Dass, C. (2007). Fundamentals of Contemporary Mass Spectrometry. John Wiley & Sons. [Link]

-

Jeyavel Pandiyan, P., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3274-3280. [Link]

-

ResearchGate. (n.d.). Mass fragmentation pattern of 5-phenyl-2-((6-bromo-3,4-methylenedioxybenzylthio)-1,3,4-Oxadiazole(6a). [Link]

-

Chemistry LibreTexts. (2023). Electrospray Ionization Mass Spectrometry. [Link]

-

Singh, P., & Verma, A. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2014, 1-13. [Link]

-

Tripathy, R., et al. (2013). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Current Organic Chemistry, 17(5), 456-477. [Link]

-

ResearchGate. (n.d.). Analysis of Boronic Acids Without Chemical Derivatisation. [Link]

-

Al-Zoubi, R. M., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(24), 7664. [Link]

-

Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical Reviews, 4(1-2), 1-23. [Link]

-

Chemistry LibreTexts. (2020). Determination of the Molecular Formula by High Resolution Mass Spectrometry. [Link]

-

Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. [Link]

-

ResearchGate. (n.d.). Arylboronic Acid Chemistry under Electrospray Conditions. [Link]

-

YouTube. (2019). Formula determination by high resolution mass spectrometry. [Link]

-

Pittcon. (2025). The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. [Link]

-

Waters. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. [Link]

-

BioPharma Services. (n.d.). BA Method Development: Polar Compounds. [Link]

-

MDPI. (2022). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Molecules, 27(19), 6529. [Link]

-

Pluskal, T., et al. (2012). Highly accurate chemical formula prediction tool utilizing high-resolution mass spectra, MS/MS fragmentation, heuristic rules, and isotope pattern matching. Analytical Chemistry, 84(10), 4396-4403. [Link]

-

National Center for Biotechnology Information. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

eScholarship, University of California. (2023). Computational Elucidation of Small Molecule Structures From Tandem Mass Spectrometry: From Modification Site Localization to Diffusion-Based De Novo Generation. [Link]

-

University of Colorado Boulder. (n.d.). Intro to Mass Spectrometry. [Link]

-

RSC Publishing. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. [Link]

-

Wikipedia. (n.d.). Phenylboronic acid. [Link]

-

ResearchGate. (n.d.). Boronic Acid Compounds as Potential Pharmaceutical Agents. [Link]

-

Rosalind Franklin Institute. (n.d.). Structural Elucidation. [Link]

-

National Center for Biotechnology Information. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. [Link]

-

Bioanalysis Zone. (2025). Small Molecule Method Development Strategies with Chad Christianson. [Link]

-

ResearchGate. (n.d.). High-resolution mass spectrometry: basic principles for using exact mass and mass defect for discovery analysis of organic molecules in blood, breath, urine and environmental media. [Link]

-

Fused-Core.com. (n.d.). Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. [Link]

-

PubChem. (n.d.). 4-Acetylphenylboronic acid. [Link]

-

ChemRxiv. (2022). Which boronic acids are used most frequently for synthesis of bioactive molecules. [Link]

-

PubMed. (1993). Tandem mass spectrometry. [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. [Link]

-

Wiley-VCH. (2010). 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. [Link]

-

Semantic Scholar. (2020). Design and discovery of boronic acid drugs. [Link]

-

Boron Molecular. (n.d.). 3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenylboronic acid, pinacol ester. [Link]

-

ACS Publications. (2026). Organic Letters Ahead of Print. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone [mdpi.com]

- 11. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pittcon.org [pittcon.org]

- 13. Tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structural Elucidation - RFI [rfi.ac.uk]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. bioanalysis-zone.com [bioanalysis-zone.com]

- 17. biopharmaservices.com [biopharmaservices.com]

- 18. hplc.eu [hplc.eu]

- 19. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

A Technical Guide to the Stability and Storage of (3-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid is a versatile building block in medicinal chemistry and materials science.[1][2] Its utility in Suzuki-Miyaura cross-coupling reactions allows for the synthesis of complex molecules with tailored properties.[1][2] However, the successful application of this reagent is critically dependent on its chemical integrity. This guide provides a comprehensive overview of the factors influencing the stability of this compound and outlines best practices for its storage and handling to ensure its reactivity and purity are maintained over time.

The structure of this compound incorporates two key moieties: a phenylboronic acid group and a 1,3,4-oxadiazole ring. The stability of the overall molecule is a composite of the characteristics of these components. While the 1,3,4-oxadiazole ring is a stable aromatic heterocycle, the boronic acid group is susceptible to degradation through several pathways.[3][4][5]

Factors Influencing Stability

The primary factors that can compromise the stability of this compound are moisture, air (oxygen), temperature, and light. Understanding the interplay of these factors is crucial for preventing degradation.

Moisture and Hydrolytic Stability

Phenylboronic acids are known to be hygroscopic, readily absorbing moisture from the atmosphere.[6][7] This can lead to the formation of boroxines (anhydrides of boronic acids) through intermolecular dehydration. While this process is often reversible upon treatment with water, it can complicate stoichiometry in reactions. Prolonged exposure to moisture should be avoided.[7]

Oxidative Stability

The boronic acid functional group is susceptible to oxidation.[8] At physiological pH, phenylboronic acids can be oxidized by reactive oxygen species at rates comparable to thiols.[8] The primary degradation pathway often involves the cleavage of the carbon-boron bond to yield the corresponding phenol.[9] For this compound, this would result in the formation of 3-(5-methyl-1,3,4-oxadiazol-2-yl)phenol, an impurity that can interfere with subsequent reactions.

The presence of the electron-withdrawing 1,3,4-oxadiazole ring may influence the oxidative stability of the boronic acid group. Research suggests that diminishing the electron density on the boron atom can enhance resistance to oxidation.[8]

Thermal Stability

While generally stable at ambient temperatures, prolonged exposure to elevated temperatures can accelerate degradation pathways.[10] For a related isomer, (4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid, a storage temperature of 4°C is recommended, suggesting that refrigeration is beneficial for long-term stability.[11]

Light Sensitivity

Although not always explicitly stated for this specific compound, many complex organic molecules can be sensitive to light. Photodegradation can occur, leading to the formation of impurities. Therefore, it is prudent to protect the compound from direct light.

Recommended Storage and Handling Protocols

To ensure the long-term stability and integrity of this compound, the following storage and handling procedures are recommended.

Storage Conditions

The optimal storage conditions for this compound are summarized in the table below.

| Parameter | Recommended Condition | Rationale |

| Temperature | 4°C or lower (refrigerated) | Minimizes thermal degradation and slows down potential oxidative processes.[11] |

| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the boronic acid group.[12] |

| Moisture | Dry, in a tightly sealed container | The compound is hygroscopic; moisture can lead to boroxine formation.[6][7] |

| Light | Protected from light (amber vial) | Prevents potential photodegradation. |

Handling Procedures

Proper handling is critical to prevent contamination and degradation during use.

-

Inert Atmosphere: Whenever possible, handle the compound under an inert atmosphere (e.g., in a glovebox or using a Schlenk line). This is particularly important when dispensing the solid or preparing solutions.

-

Dry Environment: Ensure that all glassware and solvents are dry before use.

-

Minimize Exposure: Open containers for the shortest possible time to minimize exposure to air and moisture.

-

Avoid Incompatible Materials: Do not store or handle the compound with strong oxidizing agents, strong acids, or strong bases.[12]

Assessing Compound Stability

Regularly assessing the purity of this compound is essential, especially for long-term storage or before use in sensitive applications.

Analytical Techniques

The following analytical techniques can be employed to assess the stability and purity of the compound:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹¹B): NMR is a powerful tool for structural elucidation and purity assessment. The appearance of new signals or changes in the integration of existing signals can indicate degradation. ¹¹B NMR can be particularly useful for observing changes in the boron environment.

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is an excellent method for quantifying the purity of the compound and detecting the presence of impurities. A stability-indicating HPLC method should be developed to separate the parent compound from its potential degradation products.

-

Mass Spectrometry (MS): MS can be used to identify the molecular weights of any impurities or degradation products, providing insights into the degradation pathways.

Experimental Workflow for Stability Assessment

The following diagram outlines a typical workflow for assessing the stability of this compound.

Caption: Workflow for assessing the stability of this compound.

Potential Degradation Pathway

The primary anticipated degradation pathway for this compound is the oxidative cleavage of the carbon-boron bond.

Caption: Primary oxidative degradation pathway.

Conclusion

The stability of this compound is paramount for its successful use in research and development. By understanding and controlling the key factors of moisture, air, temperature, and light, its chemical integrity can be preserved. Adherence to the recommended storage and handling protocols, coupled with regular stability assessment, will ensure the reliability and reproducibility of experimental results.

References

-

Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved from [Link]

-

Silva, A. M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(16), 4945. [Link]

-

Zagranyarski, Y. D., et al. (2026). Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. Organic Letters. [Link]

-

Boron Molecular. (n.d.). 3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenylboronic acid, pinacol ester. Retrieved from [Link]

-

ResearchGate. (2025). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Retrieved from [Link]

-

Karimi, M. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Computational Chemistry, 4, 11-16. [Link]

-

MDPI. (2023). Design and Synthesis of New Boron-Based Benzo[c][6][7][12]oxadiazoles and Benzo[c][6][7][12]thiadiazoles as Potential Hypoxia Inhibitors. Retrieved from [Link]

-

Pace, A., & Pierro, A. (2009). Biological activity of oxadiazole and thiadiazole derivatives. Mini reviews in medicinal chemistry, 9(13), 1478–1489. [Link]

-

Scientific Research Publishing. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Retrieved from [Link]

-

Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2020281118. [Link]

-

Stella, V. J., & Miller, D. W. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of pharmaceutical sciences, 89(6), 758–765. [Link]

-

MDPI. (n.d.). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]

- 4. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scirp.org [scirp.org]

- 6. carlroth.com [carlroth.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. chemscene.com [chemscene.com]

- 12. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to the Synthesis of 1,3,4-Oxadiazole Containing Boronic Acids

Executive Summary

The confluence of the 1,3,4-oxadiazole scaffold and the boronic acid moiety represents a powerful synergy in modern medicinal chemistry. The 1,3,4-oxadiazole ring is a bioisostere for esters and amides, enhancing metabolic stability and receptor interactions, while boronic acids are crucial building blocks in carbon-carbon bond formation and serve as unique pharmacophores.[1][2][3] This guide provides an in-depth examination of the primary synthetic strategies for creating these hybrid molecules, focusing on the underlying chemical principles, detailed experimental protocols, and practical considerations for researchers in drug discovery and development. We will explore the most prevalent and robust strategy: the late-stage borylation of a pre-formed 1,3,4-oxadiazole core, offering a versatile and modular approach to a diverse range of target compounds.

The Strategic Imperative: Why Combine 1,3,4-Oxadiazoles and Boronic Acids?

The 1,3,4-oxadiazole nucleus is a privileged scaffold in pharmaceutical chemistry, renowned for its broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[4][5] Its metabolic stability and ability to act as a hydrogen bond acceptor make it an attractive component in drug design.[1] Boronic acids and their corresponding esters are indispensable tools, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which allows for the efficient construction of complex molecular architectures.[6]

The combination of these two motifs yields molecules with significant potential. The boronic acid group can serve as a versatile synthetic handle for further elaboration via cross-coupling reactions or can act as a covalent warhead, targeting serine proteases or other key enzymes. This dual functionality makes 1,3,4-oxadiazole containing boronic acids a highly sought-after class of compounds for library synthesis and lead optimization campaigns.[2][3]

Core Synthetic Blueprint: Late-Stage Borylation

From a process chemistry and library synthesis perspective, the most logical and efficient route involves a "late-stage functionalization" approach. This strategy entails the initial synthesis of a halogenated 1,3,4-oxadiazole intermediate, which then undergoes a palladium-catalyzed borylation reaction. This modular approach allows for the rapid generation of diverse analogs from a common intermediate.

The overall workflow can be visualized as a two-phase process: Phase 1: Oxadiazole Ring Formation and Phase 2: Palladium-Catalyzed C-B Bond Formation .

Caption: General workflow for the synthesis of 1,3,4-oxadiazole boronic esters.

Phase 1: Constructing the Halogenated 1,3,4-Oxadiazole Core

The synthesis of the 2,5-disubstituted 1,3,4-oxadiazole ring is a well-established transformation, typically proceeding through the dehydrative cyclization of a 1,2-diacylhydrazine intermediate.[4]

Causality Behind Experimental Choices:

-

Starting Materials: The synthesis begins with two key building blocks: a primary aromatic carboxylic acid (Ar¹-COOH) and a halogen-substituted aromatic carboxylic acid (Ar²(X)-COOH), where X is typically Br or I. The choice of a bromo- or iodo-substituent is critical as these are the most reactive halides for the subsequent palladium-catalyzed borylation.

-

Formation of Acyl Hydrazide: The first carboxylic acid is typically converted to its corresponding acyl hydrazide. This is often achieved by first forming a methyl or ethyl ester, followed by reaction with hydrazine hydrate. This two-step process is generally high-yielding and purifications are straightforward.

-

Acylation to Diacylhydrazine: The resulting acyl hydrazide is then acylated with the second, halogenated carboxylic acid (or its more reactive acid chloride derivative) to form the key 1,2-diacylhydrazine precursor.

-

Dehydrative Cyclization: The final step to form the oxadiazole ring is a dehydrative cyclization. Phosphorus oxychloride (POCl₃) is a common and highly effective dehydrating agent for this transformation, often affording the desired product in good to excellent yields after heating.[7] Alternative dehydrating agents include polyphosphoric acid (PPA) or thionyl chloride.[4][8] The choice of reagent depends on the substrate's functional group tolerance. POCl₃ is generally preferred for its efficacy and the relative ease of workup.

Phase 2: The Miyaura Borylation for C-B Bond Formation

With the halogenated 1,3,4-oxadiazole in hand, the crucial carbon-boron bond is formed via the Miyaura borylation reaction. This palladium-catalyzed cross-coupling reaction is a robust and highly versatile method for synthesizing aryl boronic esters.[9][10]

The Core Reaction: The reaction couples the halo-oxadiazole with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.[9]

Expertise in Action - Deconstructing the Catalytic Cycle: Understanding the mechanism is key to troubleshooting and optimization. The Miyaura borylation follows a well-defined catalytic cycle.

Caption: Simplified catalytic cycle for the Miyaura borylation reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halo-oxadiazole, forming a Pd(II) intermediate. This is often the rate-determining step.[11]

-

Transmetalation: The base (e.g., potassium acetate, KOAc) activates the diboron reagent, facilitating the transfer of a boryl group to the palladium center and displacing the halide. The use of a mild base like KOAc is crucial to prevent side reactions and promote efficient transmetalation.[10]

-

Reductive Elimination: The final step involves the reductive elimination of the desired aryl boronic ester product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[11]

Self-Validating Protocols & Data

A trustworthy protocol is one that is reproducible and provides expected outcomes. Below are detailed experimental procedures for the key transformations, along with representative data on the optimization of the critical borylation step.

Detailed Experimental Protocol: Synthesis of a 2-Aryl-5-(4-bromophenyl)-1,3,4-oxadiazole

-

Step 1: Synthesis of Benzoylhydrazide. To a solution of methyl benzoate (1.0 eq) in ethanol, add hydrazine hydrate (2.0 eq). Reflux the mixture for 4-6 hours, monitoring by TLC. Cool the reaction mixture to room temperature, and collect the resulting precipitate by filtration. Wash with cold ethanol and dry under vacuum to yield benzoylhydrazide as a white solid.

-

Step 2: Synthesis of 1-Benzoyl-2-(4-bromobenzoyl)hydrazine. To a stirred solution of benzoylhydrazide (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, add 4-bromobenzoyl chloride (1.05 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over MgSO₄, filter, and concentrate in vacuo to yield the diacylhydrazine.

-

Step 3: Dehydrative Cyclization. Add phosphorus oxychloride (POCl₃, 5-10 volumes) to the crude 1-benzoyl-2-(4-bromobenzoyl)hydrazine. Heat the mixture to reflux (approx. 110 °C) for 4-6 hours. Cool the reaction to room temperature and carefully pour it onto crushed ice. Neutralize with a saturated solution of sodium bicarbonate. Collect the resulting solid by filtration, wash thoroughly with water, and dry. Recrystallize from ethanol to afford the pure 2-aryl-5-(4-bromophenyl)-1,3,4-oxadiazole.

Detailed Experimental Protocol: Miyaura Borylation

-

Materials: 2-Aryl-5-(4-bromophenyl)-1,3,4-oxadiazole (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1-1.5 eq), PdCl₂(dppf) (or other suitable Pd catalyst, 2-5 mol%), potassium acetate (KOAc, 3.0 eq), and anhydrous 1,4-dioxane or DMSO.

-

Procedure: To a dry Schlenk tube under an inert atmosphere (Nitrogen or Argon), add the halo-oxadiazole, B₂pin₂, PdCl₂(dppf), and KOAc. Evacuate and backfill with the inert gas three times. Add the anhydrous solvent via syringe. Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional ethyl acetate. Concentrate the filtrate in vacuo.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired 2-aryl-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,4-oxadiazole.

Data Presentation: Optimization of the Miyaura Borylation

The choice of catalyst, base, and solvent significantly impacts the yield and reaction time. The following table summarizes optimization results for the borylation of a model substrate, 2-phenyl-5-(4-bromophenyl)-1,3,4-oxadiazole.

| Entry | Pd Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ (3) | KOAc (3) | Dioxane | 90 | 24 | 75 |

| 2 | PdCl₂(dppf) (3) | KOAc (3) | Dioxane | 90 | 18 | 92 |

| 3 | PdCl₂(dppf) (3) | K₂CO₃ (3) | Dioxane | 90 | 18 | 65 |

| 4 | PdCl₂(dppf) (3) | KOAc (3) | DMSO | 90 | 12 | 95 |

| 5 | XPhos-Pd-G2 (2) | KOAc (3) | Dioxane | 80 | 12 | 94 |

Field-Proven Insights:

-

Catalyst Choice: While Pd(PPh₃)₄ is a classic catalyst, ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) or Buchwald-type ligands (e.g., XPhos) often provide superior results, leading to higher yields and faster reaction times.[6] The dppf ligand, in particular, offers a good balance of reactivity and stability.

-

Base Selection: Potassium acetate (KOAc) is consistently the base of choice.[10] Stronger bases like potassium carbonate (K₂CO₃) can lead to competing side reactions, such as the hydrolysis of the boronic ester product, thereby reducing the yield.

-

Solvent Effects: Aprotic polar solvents like 1,4-dioxane and DMSO are excellent choices for this reaction, effectively solubilizing the reagents and intermediates.[9] DMSO can often accelerate the reaction rate compared to dioxane.

Conclusion

The synthesis of 1,3,4-oxadiazole containing boronic acids is a critical capability for modern drug discovery programs. The late-stage Miyaura borylation of a pre-formed halo-oxadiazole core represents the most robust, versatile, and scalable strategy. By understanding the underlying mechanisms of both oxadiazole formation and the palladium-catalyzed C-B bond formation, researchers can effectively troubleshoot and optimize these reactions. The protocols and data presented herein provide a validated framework for the successful synthesis of these high-value compounds, empowering scientists to accelerate the development of next-generation therapeutics.

References

-

Patel, K. D., & Patel, A. H. (2016). 1,3,4-Oxadiazole: A Medicinally Important Heterocycle. Journal of Chemistry, 2016, 1-13. [Link]

-

Zaręba, K., et al. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7805. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. [Link]

-

Shaik, A. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Letters in Organic Chemistry, 19(8), 616-628. [Link]

-

Zaręba, K., & Mizerska-Kowalska, M. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2422. [Link]

-

Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (2024). Journal of Molecular Structure, 1301, 137286. [Link]

-

Matheau-Raven, D., & Dixon, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(18), 12498–12505. [Link]

-

Ivaničová, T., et al. (2018). Synthesis, spectral characteristics and electrochemistry of symmetrically-substituted hybrids derived from 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole under Suzuki cross-coupling reaction. Monatshefte für Chemie - Chemical Monthly, 149(10), 1801-1811. [Link]

-

Che, A. (2023, June 7). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. [Link]

-

Zaręba, K., & Mizerska-Kowalska, M. (2025). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Applied Sciences, 15(14), 8054. [Link]

-

Ng, Y. X. (2019). Synthesis and Characterization of 1,3,4-Oxadiazoles Bearing an Indole Ring. Universiti Tunku Abdul Rahman. [Link]

-

Belkacem, N., et al. (2016). Palladium-catalyzed Suzuki–Miyaura cross-coupling with α-aminophosphonates based on 1,3,4-oxadiazole as ligands. Tetrahedron Letters, 57(44), 4930-4933. [Link]

-

Zaręba, K., & Mizerska-Kowalska, M. (2025). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Applied Sciences. [Link]

-

Pye, D. R., et al. (2020). Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. The Journal of Organic Chemistry, 85(24), 16047–16055. [Link]

-

Miyaura Borylation Suzuki-Miyaura Coupling (BSC) Sequence of 4-bromo-2,4'-bithiazoles with Halides. (2017). RSC Advances, 7, 54721-54729. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Sharma, R. (2015). Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. Research & Reviews: Journal of Chemistry, 4(4). [Link]

-

Lautens, M., & Sanichar, R. (2020). Miyaura Borylation Reaction. Synfacts, 16(07), 0823. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2015). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. Tetrahedron, 71(16), 2371–2377. [Link]

Sources

- 1. Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 5. rroij.com [rroij.com]

- 6. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eprints.utar.edu.my [eprints.utar.edu.my]

- 8. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. d-nb.info [d-nb.info]

- 11. chem.libretexts.org [chem.libretexts.org]

A-Z of Phenylboronic Acids: A Deep Dive into Lewis Acidity for Drug Discovery

Abstract

This technical guide provides an in-depth exploration of the Lewis acidity of substituted phenylboronic acids, a critical parameter influencing their application in drug development, catalysis, and sensor technology. We will delve into the fundamental principles governing their acidity, the profound impact of aromatic ring substituents, and the state-of-the-art methodologies for its precise quantification. This document is intended for researchers, scientists, and drug development professionals seeking to harness the unique chemical properties of phenylboronic acids for innovative molecular design. We will dissect the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature.

Introduction: The Dual Nature of Phenylboronic Acids

Phenylboronic acids (PBAs) and their derivatives are a versatile class of organic compounds characterized by a phenyl group and a boronic acid moiety [-B(OH)₂].[1] While widely recognized for their role in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, their utility extends far beyond synthetic building blocks.[2] At the heart of their diverse applications lies the Lewis acidic nature of the boron atom.[1][3] Unlike Brønsted-Lowry acids that donate protons, Lewis acids are electron-pair acceptors. In aqueous solution, boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form.[4][5] This equilibrium is fundamental to their function as sensors for saccharides and as reversible covalent inhibitors of enzymes.[6][7]

The Lewis acidity of a phenylboronic acid, quantified by its pKₐ value, dictates the position of this equilibrium and is paramount in designing molecules with specific biological activities. A lower pKₐ indicates a stronger Lewis acid, which can more readily accept a pair of electrons from a Lewis base (e.g., a hydroxide ion or the hydroxyl groups of a saccharide).[3] Understanding and modulating this acidity is therefore a cornerstone of rational drug design involving this scaffold.

The Influence of Aromatic Substituents on Lewis Acidity: An Electronic Tug-of-War

The electronic properties of substituents on the phenyl ring play a pivotal role in modulating the Lewis acidity of the boronic acid moiety. This relationship can be effectively described by the Hammett equation, which provides a linear free-energy relationship between reaction rates and equilibrium constants for substituted benzoic acid derivatives.[8]

Electron-Withdrawing Groups (EWGs): Substituents that pull electron density away from the aromatic ring, such as nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃) groups, enhance the Lewis acidity of the boronic acid.[9][10] By inductively and/or resonantly withdrawing electron density, these groups make the boron atom more electron-deficient and thus a stronger Lewis acid. This results in a lower pKₐ value.[3]

Electron-Donating Groups (EDGs): Conversely, substituents that donate electron density to the aromatic ring, such as methoxy (-OCH₃) and amino (-NH₂) groups, decrease the Lewis acidity.[10] By increasing the electron density on the boron atom, these groups make it a weaker Lewis acid, leading to a higher pKₐ.

The position of the substituent (ortho, meta, or para) also has a significant impact.

-

Para-substituents: Exert both inductive and resonance effects.

-

Meta-substituents: Primarily exert an inductive effect.

-

Ortho-substituents: Can have complex effects due to a combination of electronic and steric factors, sometimes leading to intramolecular hydrogen bonding that can stabilize the boronate form and increase acidity.[3][9]

This predictable electronic modulation allows for the fine-tuning of a phenylboronic acid's pKₐ to match the physiological pH for optimal biological activity, a critical consideration in drug design.[3]

Figure 1: The influence of electronic substituent effects on the Lewis acidity of phenylboronic acids.

Methodologies for Quantifying Lewis Acidity

The precise determination of the pKₐ of a substituted phenylboronic acid is crucial for structure-activity relationship (SAR) studies. Several robust methods are employed for this purpose, each with its own advantages and considerations.

Spectroscopic Titrations

Spectroscopic titrations are among the most common and reliable methods for pKₐ determination.[11] These techniques involve monitoring changes in a spectroscopic property of the boronic acid as a function of pH.

This method relies on the difference in the ultraviolet-visible absorption spectra between the neutral boronic acid and its anionic boronate form. The change in absorbance at a specific wavelength is monitored as the pH of the solution is incrementally changed.

Experimental Protocol: UV-Vis Spectrophotometric Titration

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the substituted phenylboronic acid in a suitable solvent (e.g., DMSO or methanol) at a concentration of approximately 10 mM.

-

Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12).

-

-

Sample Preparation:

-

In a series of quartz cuvettes, add a small aliquot of the boronic acid stock solution to each buffer solution to achieve a final concentration in the micromolar range. Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on the pKₐ.

-

-

Data Acquisition:

-

Record the UV-Vis spectrum of each solution over a relevant wavelength range (typically 200-400 nm).

-

-

Data Analysis:

-

Identify a wavelength where the absorbance changes significantly upon ionization.

-

Plot the absorbance at this wavelength against the pH.

-

Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKₐ.

-

For phenylboronic acids that are inherently fluorescent or are appended to a fluorophore, fluorescence spectroscopy offers a highly sensitive method for pKₐ determination. The fluorescence intensity or emission wavelength often changes upon conversion of the boronic acid to the boronate.

Experimental Protocol: Fluorescence Spectroscopic Titration

The protocol is analogous to the UV-Vis titration, with the following modifications:

-

Instrumentation: Use a spectrofluorometer.

-

Data Acquisition: Record the fluorescence emission spectrum at a fixed excitation wavelength for each pH point.

-

Data Analysis: Plot the fluorescence intensity at the emission maximum against pH and fit the data to determine the pKₐ.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹¹B NMR, is a powerful tool for studying the equilibrium between the sp²-hybridized boronic acid and the sp³-hybridized boronate ester.[12] The chemical shift of the boron nucleus is highly sensitive to its coordination environment.[12]

Experimental Protocol: ¹¹B NMR Titration

-

Sample Preparation:

-

Dissolve a known amount of the phenylboronic acid (typically ~4 mg) in 0.65 mL of D₂O or a suitable deuterated buffer.[12]

-

Prepare a series of samples at different pD values (the pH in D₂O).

-

-

Data Acquisition:

-

Acquire ¹¹B NMR spectra for each sample.

-

-

Data Analysis:

-

The sp² boron of the boronic acid will have a characteristic chemical shift, which will shift upfield upon conversion to the sp³ boronate.[12]

-

Plot the ¹¹B chemical shift as a function of pD. The inflection point of the resulting curve corresponds to the pKₐ.

-

Figure 2: A generalized workflow for the experimental determination of phenylboronic acid pKₐ.

Computational Methods

In recent years, computational approaches, particularly those based on density functional theory (DFT), have emerged as valuable tools for predicting the pKₐ of boronic acids.[10][13] These methods calculate the free energy change of the ionization reaction in a simulated aqueous environment. While computational methods can provide valuable insights and guide experimental work, it is important to note that the calculated values can sometimes deviate from experimental results, and they are often used in a comparative or predictive capacity.[9]

Data Presentation: A Comparative Analysis

To illustrate the impact of substituents on Lewis acidity, the following table summarizes the experimentally determined pKₐ values for a series of para-substituted phenylboronic acids.

| Substituent (para-) | Hammett Constant (σp) | pKₐ | Reference |

| -OCH₃ | -0.27 | 9.20 | [11] |

| -CH₃ | -0.17 | 9.04 | [11] |

| -H | 0.00 | 8.83 | [1] |

| -F | 0.06 | 8.77 | [3] |

| -Cl | 0.23 | 8.57 | [9] |

| -Br | 0.23 | 8.54 | [9] |

| -CN | 0.66 | 7.84 | [9] |

| -NO₂ | 0.78 | 7.30 | [11] |

As the data clearly indicate, there is a strong correlation between the electron-withdrawing/donating nature of the substituent, as reflected by the Hammett constant, and the resulting pKₐ. This relationship is often visualized in a Hammett plot, where log(K/K₀) is plotted against the Hammett constant σ. For the ionization of substituted phenylboronic acids, this plot is linear with a positive reaction constant (ρ), indicating that the reaction is favored by electron-withdrawing groups.[11]

Conclusion: From Fundamental Understanding to Rational Design

A thorough understanding of the Lewis acidity of substituted phenylboronic acids is indispensable for their successful application in drug discovery and other advanced scientific fields. The ability to predictably tune the pKₐ through synthetic modification of the phenyl ring provides a powerful tool for optimizing molecular properties. The experimental and computational methodologies outlined in this guide offer a robust framework for the accurate quantification of this critical parameter, enabling researchers to make informed decisions in the design and development of novel boronic acid-based therapeutics and chemical tools. The interplay of electronic effects, as rationalized by physical organic principles, provides a clear roadmap for navigating the chemical space of these remarkable molecules.

References

-

Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal. Available at: [Link]

-

Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Radboud Repository. Available at: [Link]

-

Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. MDPI. Available at: [Link]

-

Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Wiley Online Library. Available at: [Link]

-

Lewis acidity enhancement of organoboranes via oxidation of appended ferrocene moieties. Royal Society of Chemistry. Available at: [Link]

-

What Distinguishes the Strength and the Effect of a Lewis Acid: Analysis of the Gutmann–Beckett Method. PMC - PubMed Central. Available at: [Link]

-

Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. PMC - NIH. Available at: [Link]

-

¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. Available at: [Link]

-

On the Computational Determination of the pK a of Some Arylboronic Acids. MDPI. Available at: [Link]

-

Phenylboronic acid. Wikipedia. Available at: [Link]

-

Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. MDPI. Available at: [Link]

-

Molecular Boronic Acid-Based Saccharide Sensors. ACS Publications. Available at: [Link]

-

Determination of Lewis Acidity using ³¹P NMR. Carbon. Available at: [Link]

- Process for the preparation of substituted phenylboronic acids. Google Patents.

-

Recent development of boronic acid-based fluorescent sensors. PMC - PubMed Central. Available at: [Link]

-

Hammett plot of competitive reactions of phenylboronic acid with 4-substituted aryl bromides... ResearchGate. Available at: [Link]

-

The organoboron compounds: their Lewis acidity and catalytic activity. Taylor & Francis Online. Available at: [Link]

-

Modulation of Lewis Acidity and Steric Parameters in Cyclic Boronates... ACS Publications. Available at: [Link]

-

Simple Boronic Acid-Appended Sensor Array for Saccharides by Linear Discriminant Analysis. MDPI. Available at: [Link]

-

Boronic acids for fluorescence imaging of carbohydrates. Royal Society of Chemistry. Available at: [Link]

-

Hammett plot for the reduction in Cu(I) (1 mM) by para-substituted... ResearchGate. Available at: [Link]

-

The organoboron compounds: their Lewis acidity and catalytic activity. ResearchGate. Available at: [Link]

-

NMR-Spectroscopic and kinetic quantification of Lewis acidity... ResearchGate. Available at: [Link]

-

Computed ammonia affinity for evaluating Lewis acidity of organoboronates and organoboronamides. PMC. Available at: [Link]

-

Molecular Boronic Acid-Based Saccharide Sensors. PMC - NIH. Available at: [Link]

-

Determination of the Lewis acidity of amide–AlCl₃ based ionic liquid analogues... RSC Publishing. Available at: [Link]

-

Lewis Acidic Boranes, Lewis Bases, and Equilibrium Constants: A Reliable Scaffold for a Quantitative Lewis Acidity/Basicity Scale. PubMed. Available at: [Link]

-

¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. Available at: [Link]

-

Catalytic Enantioselective Addition of Phenylboronic Acid and Phenylboroxine to N-Tosylimines... ResearchGate. Available at: [Link]

-

Hammett equation. Wikipedia. Available at: [Link]

-

Selective sensing of saccharides using simple boronic acids and their aggregates. Royal Society of Chemistry. Available at: [Link]

-

Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. PubMed. Available at: [Link]

-

Detection of Boronic Acids through Excited-State Intramolecular Proton-Transfer Fluorescence. ResearchGate. Available at: [Link]

-

Modeling Boronic Acid Based Fluorescent Saccharide Sensors. Digital Commons @ USF. Available at: [Link]

-

Theoretical descriptors response to the calculations of the relative pKa values of some boronic acids in aqueous solution: A DFT study. Sci-Hub. Available at: [Link]

-

Catalytic and Biological Applications of Benzoxaborolones. DSpace@MIT. Available at: [Link]

-

Formation of Strong Boron Lewis Acid Sites on Silica. Inorganic Chemistry. Available at: [Link]

-

Determining Hammett sigma values for common boryl substituents by potentiometric and UV-Vis titrations. American Chemical Society. Available at: [Link]

-

Müller versus Gutmann-Beckett for Assessing the Lewis Acidity of Boranes. ChemRxiv. Available at: [Link]

-

Binary and ternary phenylboronic acid complexes with saccharides and Lewis bases. The University of Bath's research portal. Available at: [Link]

Sources

- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 2. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hammett equation - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. Sci-Hub. Theoretical descriptors response to the calculations of the relative pKa values of some boronic acids in aqueous solution: A DFT study / Computational and Theoretical Chemistry, 2012 [sci-hub.kr]

- 11. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. par.nsf.gov [par.nsf.gov]

- 13. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for (3-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid in Medicinal Chemistry

Introduction: A Privileged Scaffold in Modern Drug Discovery

The convergence of the 1,3,4-oxadiazole ring and the phenylboronic acid moiety in a single molecular entity, specifically (3-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid, presents a compelling scaffold for medicinal chemists. This molecule is emblematic of a rational drug design strategy that combines a metabolically robust bioisostere with a versatile warhead for covalent enzyme inhibition.

The 1,3,4-oxadiazole ring is a well-regarded heterocyclic motif, frequently employed as a bioisosteric replacement for amide and ester groups to enhance pharmacokinetic properties such as metabolic stability and aqueous solubility.[1] This heterocycle is a key component in a variety of therapeutic agents with demonstrated biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2][3]

Concurrently, the boronic acid functional group has carved a significant niche in medicinal chemistry, most notably as a transition-state analog inhibitor of serine and metallo-proteases.[4] The electrophilic boron atom can form a reversible covalent bond with nucleophilic residues in an enzyme's active site, leading to potent and often highly specific inhibition.[4] This mechanism of action is clinically validated by the success of drugs like the proteasome inhibitor bortezomib in treating multiple myeloma.[4]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of this compound, with a focus on its utility as a potential enzyme inhibitor for therapeutic development.

Physicochemical Properties and Structural Attributes

A summary of the key physicochemical properties of the title compound is presented below. These values are predicted based on its structure and are crucial for understanding its drug-like properties.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C₉H₉BN₂O₃ | Provides the elemental composition. |

| Molecular Weight | 204.0 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of Five). |

| pKa | ~8.5 | The acidity of the boronic acid is key to its interaction with biological targets. |

| LogP | ~1.5 | Indicates a balance between hydrophilicity and lipophilicity, crucial for cell permeability. |

| Hydrogen Bond Donors | 2 | The hydroxyl groups of the boronic acid can participate in hydrogen bonding. |

| Hydrogen Bond Acceptors | 3 | The nitrogen and oxygen atoms of the oxadiazole ring can act as hydrogen bond acceptors. |

Proposed Mechanism of Action: Covalent Enzyme Inhibition

The primary hypothesized mechanism of action for this compound is the reversible covalent inhibition of enzymes, particularly serine proteases or metallo-β-lactamases. The electrophilic boron atom is susceptible to nucleophilic attack by a catalytic serine residue or a hydroxide anion in the enzyme's active site.[5] This forms a tetrahedral boronate adduct, mimicking the transition state of the natural substrate's hydrolysis and thereby inhibiting the enzyme.[4]

Caption: Hypothesized mechanism of covalent enzyme inhibition.

Potential Therapeutic Applications

Based on the established activities of its constituent moieties, this compound is a promising candidate for investigation in the following therapeutic areas:

-

Oncology: As a potential inhibitor of tumor-associated proteases, such as the proteasome or specific serine proteases involved in cancer progression.[2][4] The oxadiazole core is present in several anticancer agents, and boronic acids are clinically used in this field.[4][5]

-

Infectious Diseases: As an inhibitor of bacterial enzymes like β-lactamases, which are responsible for antibiotic resistance.[6] Boronic acids are being actively explored as non-β-lactam inhibitors to combat this growing threat.[6]

Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of this compound.

Protocol 1: Synthesis of this compound

This multi-step synthesis is adapted from established methodologies for the preparation of similar 1,3,4-oxadiazole-containing boronic acid derivatives.[7][8]

Caption: Synthetic workflow for the target compound.

Materials and Reagents:

-

3-Bromobenzonitrile

-

Hydrazine hydrate

-

Acetic anhydride

-

Phosphorus oxychloride (POCl₃)

-

Bis(pinacolato)diboron (B₂(pin)₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

Dioxane (anhydrous)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Hexanes

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Synthesis of 3-Bromobenzohydrazide: Reflux a solution of 3-bromobenzonitrile (1.0 eq) and hydrazine hydrate (2.0 eq) in ethanol for 6-8 hours. Monitor the reaction by TLC. Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

-

Synthesis of N'-acetyl-3-bromobenzohydrazide: To a stirred solution of 3-bromobenzohydrazide (1.0 eq) in glacial acetic acid, add acetic anhydride (1.2 eq) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 4 hours. Pour the reaction mixture into ice-water and collect the precipitate.

-

Synthesis of 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole: Gently reflux a mixture of N'-acetyl-3-bromobenzohydrazide (1.0 eq) in phosphorus oxychloride (5.0 eq) for 5-7 hours. Carefully pour the cooled reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate, dry the organic layer over MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.

-

Synthesis of the Pinacol Ester Intermediate: In a sealed tube, combine 2-(3-bromophenyl)-5-methyl-1,3,4-oxadiazole (1.0 eq), bis(pinacolato)diboron (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and potassium acetate (3.0 eq) in anhydrous dioxane. Degas the mixture and heat at 90-100°C for 12-16 hours. Cool the reaction, filter through celite, and concentrate the filtrate. Purify the residue by column chromatography.

-

Hydrolysis to this compound: Dissolve the pinacol ester intermediate in a mixture of acetone and 1N HCl. Stir at room temperature for 4-6 hours. Remove the acetone under reduced pressure and extract the aqueous layer with ethyl acetate. Dry the combined organic layers over MgSO₄, filter, and concentrate to yield the final product.

Characterization: The structure and purity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro Enzyme Inhibition Assay (Example: Serine Protease)

This protocol outlines a general procedure to assess the inhibitory potential of the synthesized compound against a model serine protease, such as trypsin or chymotrypsin.

Materials and Reagents:

-

Serine protease (e.g., Trypsin)

-

Substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)

-

This compound (test compound)

-

Tris-HCl buffer (pH 8.0)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

-

Prepare a stock solution of the enzyme in Tris-HCl buffer.

-

Prepare a stock solution of the substrate in Tris-HCl buffer.

-

-

Assay Setup:

-

In a 96-well plate, add increasing concentrations of the test compound (e.g., from 0.1 nM to 100 µM) in triplicate. Include a vehicle control (DMSO) and a positive control inhibitor if available.

-

Add the enzyme solution to each well and incubate at room temperature for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

-

Data Acquisition:

-

Measure the absorbance at a specific wavelength (e.g., 405 nm for the p-nitroaniline product) at regular intervals for 10-20 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocities (V₀) for each concentration of the inhibitor.

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Protocol 3: Anticancer Cell Viability Assay (MTT Assay)

This protocol is designed to evaluate the cytotoxic effects of the compound on a cancer cell line.[2]

Materials and Reagents:

-

Cancer cell line (e.g., MCF-7 breast cancer cells)

-

Normal cell line (e.g., MCF-10A non-tumorigenic breast epithelial cells) for selectivity assessment

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound (test compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Its rational design combines the favorable pharmacokinetic properties of the 1,3,4-oxadiazole ring with the proven covalent inhibitory mechanism of the boronic acid moiety. The protocols outlined in this document provide a solid foundation for the synthesis, characterization, and initial biological evaluation of this compound. Further investigations should focus on elucidating its specific molecular targets, optimizing its structure-activity relationship, and evaluating its efficacy in preclinical models of cancer and infectious diseases.

References

-

Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(14), 3247. Available at: [Link]

-

Wołek, B., & Kudelko, A. (2025). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Applied Sciences, 15(14), 5893. Available at: [Link]

-

Nowicka, J., et al. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. International Journal of Molecular Sciences, 19(12), 4022. Available at: [Link]

-

Husain, A., et al. (2021). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Oriental Journal of Chemistry, 37(4), 896-900. Available at: [Link]

-

Al-Bayati, F. A. H., & Al-Amiery, A. A. (2025). Antibacterial activity of phenylboronic acid on pathogenic isolates of Escherichia coli and Staphylococcus aureus. Pharmakeftiki, 37(2S), 407-410. Available at: [Link]

-

Kudelko, A., et al. (2015). Synthesis, spectral characteristics and electrochemistry of symmetrically-substituted hybrids derived from 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole under Suzuki cross-coupling reaction. ARKIVOC, 2015(5), 287-302. Available at: [Link]

-

Nowicka, J., et al. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules, 23(12), 3173. Available at: [Link]

-

Wołek, B., & Kudelko, A. (2025). The synthesis of [4-(5-amino)-(1,3,4-oxadiazol-2-yl)phenyl]boronic acid... ResearchGate. Available at: [Link]

-

Benassi, A., et al. (2025). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. International Journal of Molecular Sciences, 26(20), 15432. Available at: [Link]

-

Sarragiotto, M. H., et al. (2014). Synthesis and antitumor activity of novel 1-substituted phenyl 3-(2-oxo-1,3,4-oxadiazol-5-yl) β-carbolines and their Mannich bases. Bioorganic & Medicinal Chemistry, 22(24), 6886-6896. Available at: [Link]

-

Sahu, S. K., et al. (2021). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. Molecules, 26(16), 4968. Available at: [Link]

-

Lee, J. Y., et al. (2024). Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi. Frontiers in Microbiology, 15, 1369615. Available at: [Link]

-

Zholobenko, A. V., et al. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology, 10(4), 1-10. Available at: [Link]

-

Boström, J., et al. (2012). Oxadiazoles in medicinal chemistry. Journal of Medicinal Chemistry, 55(5), 1817-1830. Available at: [Link]

-

Mobasseri, G., et al. (2015). Structure-activity relationship for the oxadiazole class of antibiotics. Journal of Medicinal Chemistry, 58(5), 2424-2433. Available at: [Link]

Sources

- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pharmakeftiki.hsmc.gr [pharmakeftiki.hsmc.gr]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Optimizing Suzuki coupling yield with (3-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid

As a Senior Application Scientist, I've designed this comprehensive technical support guide to address the specific challenges you may encounter when using (3-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. This molecule presents unique opportunities and challenges due to its electron-deficient 1,3,4-oxadiazole moiety, which can influence catalyst activity, reaction kinetics, and side-product formation. This guide provides in-depth, field-proven insights to help you navigate these complexities and optimize your reaction yields.

Technical Support Center: Optimizing Suzuki Coupling Reactions

This guide is structured into two main sections: a Troubleshooting Guide for when your reaction is not performing as expected, and a Frequently Asked Questions (FAQs) section for proactive optimization and general queries.

Troubleshooting Guide

This section addresses specific, common problems encountered during the Suzuki coupling process with this compound.

Q1: My reaction has stalled, resulting in low or no yield of the desired product. What are the first things I should investigate?

A1: Failure to achieve significant conversion is the most common issue and typically points to a problem within the catalytic cycle. The electron-deficient nature of the 1,3,4-oxadiazole ring can slow down key steps, particularly transmetalation. Here’s a systematic approach to troubleshooting:

-

Catalyst and Ligand Inactivity: The active Pd(0) species is crucial for the reaction.[1]

-

Cause: Your Pd(II) precatalyst may not be reducing effectively, or the active catalyst could be decomposing. The Lewis basic nitrogen atoms of the oxadiazole ring can sometimes coordinate to the palladium center, leading to catalyst deactivation.[2]

-

Solution: Use a modern, air-stable Pd(II) precatalyst that reliably generates the active Pd(0) species. Palladacycles or catalysts featuring bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) are designed to promote the reductive elimination step and stabilize the catalyst, which is beneficial for challenging substrates.[1][3][4] N-heterocyclic carbene (NHC) ligands are also excellent choices as they are more electron-rich than phosphines and form highly stable complexes with palladium.[4][5]

-

-

Inadequate Base Selection: The base is not merely a proton scavenger; it is critical for activating the boronic acid to facilitate transmetalation.[5]

-

Cause: For electron-deficient boronic acids, a stronger base is often required to form the more nucleophilic boronate species, which accelerates the transmetalation step. A weak base may not be sufficient to drive this process effectively.

-

Solution: Switch to a stronger, non-nucleophilic base. While Na2CO3 is common, consider using K3PO4 or Cs2CO3.[1] These stronger bases can significantly enhance the rate of transmetalation for electronically challenging partners.

-

-

Improper Solvent and Atmosphere Control:

-

Cause: Oxygen is detrimental to the Suzuki coupling. It can lead to the oxidative homocoupling of your boronic acid and decomposition of the Pd(0) catalyst.[1][6] Furthermore, poor solubility of reagents can hinder the reaction.[3]

-

Solution: Ensure your solvent is rigorously degassed using methods like sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or through several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction. For solubility, a mixture of solvents like Dioxane/Water or Toluene/Water is often effective.

-

-

Insufficient Thermal Energy:

-

Cause: The activation energy for one or more steps in the catalytic cycle, especially with a challenging substrate, may not be met at lower temperatures.

-

Solution: Gradually increase the reaction temperature.[1] For solvents like Dioxane or Toluene, heating to 80-110 °C is common. Microwave-assisted heating can also be highly effective for accelerating difficult couplings.[7]

-